molecular formula C6H9B B1297817 1-Bromo-1-cyclohexene CAS No. 2044-08-8

1-Bromo-1-cyclohexene

Cat. No.: B1297817
CAS No.: 2044-08-8
M. Wt: 161.04 g/mol
InChI Key: QBUMXSSCYUMVAW-UHFFFAOYSA-N
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Description

1-Bromo-1-cyclohexene is an organic compound with the molecular formula C₆H₉Br It is a brominated derivative of cyclohexene, characterized by the presence of a bromine atom attached to the first carbon of the cyclohexene ring

Preparation Methods

1-Bromo-1-cyclohexene can be synthesized through several methods. One common synthetic route involves the bromination of cyclohexene. This reaction typically uses bromine (Br₂) as the brominating agent in an inert solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂). The reaction proceeds via an electrophilic addition mechanism, resulting in the formation of this compound .

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow processes or the use of catalytic systems to enhance the reaction rate and yield .

Chemical Reactions Analysis

1-Bromo-1-cyclohexene undergoes various chemical reactions, including:

Scientific Research Applications

1-Bromo-1-cyclohexene has several applications in scientific research:

Comparison with Similar Compounds

1-Bromo-1-cyclohexene can be compared with other brominated cyclohexene derivatives, such as:

The uniqueness of this compound lies in its specific reactivity patterns and the ability to serve as a versatile intermediate in organic synthesis.

Properties

IUPAC Name

1-bromocyclohexene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9Br/c7-6-4-2-1-3-5-6/h4H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBUMXSSCYUMVAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50334140
Record name 1-Bromo-1-cyclohexene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2044-08-8
Record name 1-Bromo-1-cyclohexene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Bromo-1-cyclohexene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Bromo-1-cyclohexene
Reactant of Route 2
1-Bromo-1-cyclohexene
Reactant of Route 3
1-Bromo-1-cyclohexene
Reactant of Route 4
1-Bromo-1-cyclohexene
Reactant of Route 5
1-Bromo-1-cyclohexene
Reactant of Route 6
1-Bromo-1-cyclohexene

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